![molecular formula C7H13N B3299150 Bicyclo[4.1.0]heptan-7-amine CAS No. 89894-86-0](/img/structure/B3299150.png)
Bicyclo[4.1.0]heptan-7-amine
Overview
Description
“Bicyclo[4.1.0]heptan-7-amine” is a structurally unique compound . It contains a total of 22 bonds, including 9 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 primary amine (aliphatic) .
Synthesis Analysis
The synthesis of “Bicyclo[4.1.0]heptan-7-amine” involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “Bicyclo[4.1.0]heptan-7-amine” is unique and complex . It features a bridging C(1)-C(3) bond and a nitrogen atom at one bridgehead . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
“Bicyclo[4.1.0]heptan-7-amine” can participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical And Chemical Properties Analysis
“Bicyclo[4.1.0]heptan-7-amine” has a molecular weight of 111.19 . It is a liquid at room temperature .Scientific Research Applications
Chemical Properties and Safety Information
Bicyclo[4.1.0]heptan-7-amine, with the CAS Number 89894-86-0, is a chemical compound with a molecular weight of 111.19 . The compound is in liquid form . It’s important to note that it has several hazard statements including H226, H302, H314, and H335, and precautionary statements such as P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Conversion to Bicyclo[3.1.1]heptan-1-Amines
Bicyclo[4.1.0]heptan-7-amine can be converted to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton . The hydrolysis of the imine products gives complex, sp3-rich primary amine building blocks .
Use in Medicinal Chemistry
Compounds containing bridged bicyclic carbon skeletons, like Bicyclo[4.1.0]heptan-7-amine, are desirable building blocks for medicinal chemistry . They provide a well-defined, rigid framework upon which to append substituents, but retain the pharmacological benefits of being aliphatic .
Mechanism of Action
Safety and Hazards
Future Directions
There has been a resurgent interest in the chemistry of “Bicyclo[4.1.0]heptan-7-amine” in recent years . This is driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . Future research will likely focus on exploring the diverse chemistry that “Bicyclo[4.1.0]heptan-7-amine” can access and its value as a synthetic precursor to cyclobutanes and azetidines .
properties
IUPAC Name |
bicyclo[4.1.0]heptan-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJJOXPTDCNLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309236 | |
Record name | Bicyclo[4.1.0]heptan-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptan-7-amine | |
CAS RN |
89894-86-0 | |
Record name | Bicyclo[4.1.0]heptan-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89894-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[4.1.0]heptan-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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